molecular formula C16H18FN3O3 B3026098 Norfloxacin-d5 CAS No. 1015856-57-1

Norfloxacin-d5

Cat. No. B3026098
M. Wt: 324.36 g/mol
InChI Key: OGJPXUAPXNRGGI-ZBJDZAJPSA-N
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Description

Norfloxacin-d5 is a fluoroquinolone antibiotic that inhibits the growth of Gram-positive and Gram-negative bacteria . It is intended for use as an internal standard for the quantification of norfloxacin .


Synthesis Analysis

Norfloxacin-d5 can be synthesized via ring-opening polymerization of cyclic esters in the presence of glycerol, penthaerythritol, and poly (ethylene glycol) as initiators and stannous octoate as a catalyst . The structures of the polymers and prodrugs were elucidated by means of MALDI-TOF MS, NMR, and IR studies .


Molecular Structure Analysis

The molecular formula of Norfloxacin-d5 is C16H13D5FN3O3 . The formal name is 1-(ethyl-1,1,2,2,2-d5)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid .


Chemical Reactions Analysis

The aqueous degradation mechanism of norfloxacin initiated by a hydroxyl radical was investigated using density functional theory (DFT) calculation . The most favorable degradation pathways were determined based on the obtained Gibbs free energy profiles .


Physical And Chemical Properties Analysis

Norfloxacin-d5 is a solid substance . It has a molecular weight of 324.4 . It is slightly soluble in chloroform and DMSO when heated .

Scientific Research Applications

Environmental Science and Pollution Research

  • Field : Environmental Science
  • Application : Norfloxacin is used in the study of degradation of antibiotics and their intermediates by natural solar photolysis . It’s also used in the study of reduced adsorption of norfloxacin on UV aging microplastics in anoxic environment .
  • Methods : In the first study, the photolysis of Norfloxacin and the formation of its photodegradation products were studied using UV and solar radiation . In the second study, four types of microplastics were photoaged by UV light in an anoxic environment, and the adsorption behavior of Norfloxacin on these microplastics was investigated .
  • Results : The first study showed the formation of five degradation products under exposure to both types of radiation . The second study indicated that the specific surface area and crystallinity increased, and hydrophobicity weakened of microplastics after UV aging .

Photocatalytic Degradation of Norfloxacin Antibiotics on Zn

  • Field : Environmental Science
  • Application : Norfloxacin is used in the study of photocatalytic degradation of norfloxacin antibiotics on Zn .
  • Methods : The photocatalytic degradation performance of Zn x Cd (1-x) S was tested with Norfloxacin .
  • Results : The best photolytic Norfloxacin degradation rate of g-C 3 N 4 /Zn x Cd (1-x) S composites was 89.8% .

Interaction of Human Serum Albumin with Norfloxacin

  • Field : Biochemistry
  • Application : Norfloxacin is used in the study of the interaction between human serum albumin and Norfloxacin in the presence of high-frequency electromagnetic fields .
  • Methods : The interaction was investigated using fluorescence quenching, circular dichroism and UV-visible spectroscopy .
  • Results : The study indicated that Norfloxacin had a strong ability to quench the intrinsic fluorescence of human serum albumin at λex = 280 nm .

Adsorptive Removal of Norfloxacin from Aqueous Solutions

  • Field : Environmental Science
  • Application : Norfloxacin is used in the study of adsorptive removal of norfloxacin from aqueous solutions by Fe/Cu CNS-embedded alginate–carboxymethyl cellulose–chitosan beads .
  • Methods : Developed chitosan–coated Fe–Cu CNS alginate–CMC beads (NBs) were utilized in this study to adsorb the quinolone antibiotic norfloxacin (NOR) from water .
  • Results : Under ideal conditions, about 86% NOR removal was achieved through batch mode . The greatest NOR removal was attained on NBs with the greatest Langmuir adsorption capacity of 355 mg g −1 .

Reduced Adsorption of Norfloxacin on UV Aging Microplastics

  • Field : Environmental Science
  • Application : Norfloxacin is used in the study of reduced adsorption of norfloxacin on UV aging microplastics in anoxic environment .
  • Methods : Four microplastics, including polystyrene (PS), polypropylene (PP), polyamide (PA) and polyethylene (PE), were photoaged by UV light in an anoxic environment . The surface characteristics of microplastics and adsorption behavior of norfloxacin (NOR) on microplastics were investigated .
  • Results : The adsorption capacities of NOR on PS, PA, PP, and PE at 288 K were 16.01, 15.12, 14.03, and 13.26 mg·g −1, respectively, while the adsorption capacities of NOR on aged microplastics were reduced to 14.20, 14.19, 11.50, and 10.36 mg·g −1, respectively .

Adsorption Characteristics and Mechanism of Norfloxacin in Water

  • Field : Environmental Science
  • Application : Norfloxacin is used in the study of adsorption characteristics and mechanism of norfloxacin in water .
  • Methods : The increased biochar can provide more active adsorption sites, thus increasing its adsorption capacity for norfloxacin .
  • Results : With the increase of biochar dosage, the unit adsorption capacity of norfloxacin by the two adsorbents decreased gradually .

Adsorptive Removal of Norfloxacin from Aqueous Solutions

  • Field : Environmental Science
  • Application : Norfloxacin is used in the study of adsorptive removal of norfloxacin from aqueous solutions by Fe/Cu CNS-embedded alginate–carboxymethyl cellulose–chitosan beads .
  • Methods : Developed chitosan–coated Fe–Cu CNS alginate–CMC beads (NBs) were utilized in this study to adsorb the quinolone antibiotic norfloxacin (NOR) from water .
  • Results : Under ideal conditions ( CNOR: 20 mg L −1; sorbent conc.: 2000 mg L −1; sorbent dosage: 0.15 g; interaction time: 300 min; solution pH: 6.0), about 86% NOR removal was achieved through batch mode . The greatest NOR removal was attained on NBs with the greatest Langmuir adsorption capacity of 355 mg g −1 .

Reduced Adsorption of Norfloxacin on UV Aging Microplastics

  • Field : Environmental Science
  • Application : Norfloxacin is used in the study of reduced adsorption of norfloxacin on UV aging microplastics in anoxic environment .
  • Methods : Four microplastics, including polystyrene (PS), polypropylene (PP), polyamide (PA) and polyethylene (PE), were photoaged by UV light in an anoxic environment . The surface characteristics of microplastics and adsorption behavior of norfloxacin (NOR) on microplastics were investigated .
  • Results : The adsorption capacities of NOR on PS, PA, PP, and PE at 288 K were 16.01, 15.12, 14.03, and 13.26 mg·g −1, respectively, while the adsorption capacities of NOR on aged microplastics were reduced to 14.20, 14.19, 11.50, and 10.36 mg·g −1, respectively .

Adsorption Characteristics and Mechanism of Norfloxacin in Water

  • Field : Environmental Science
  • Application : Norfloxacin is used in the study of adsorption characteristics and mechanism of norfloxacin in water .
  • Methods : The increased biochar can provide more active adsorption sites, thus increasing its adsorption capacity for norfloxacin .
  • Results : With the increase of biochar dosage, the unit adsorption capacity of norfloxacin by the two adsorbents decreased gradually .

properties

IUPAC Name

6-fluoro-4-oxo-1-(1,1,2,2,2-pentadeuterioethyl)-7-piperazin-1-ylquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20/h7-9,18H,2-6H2,1H3,(H,22,23)/i1D3,2D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJPXUAPXNRGGI-ZBJDZAJPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801016779
Record name Norfloxacin-D5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Norfloxacin-d5

CAS RN

1015856-57-1
Record name 1-(Ethyl-1,1,2,2,2-d5)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1015856-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norfloxacin-D5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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